Cas no 1314976-06-1 (3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole)

3a,6a-Dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is a bicyclic pyrrolidine derivative characterized by its rigid, stereochemically defined structure. The compound features two methyl groups at the 3a and 6a positions, enhancing its steric and electronic properties. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of pharmacophores targeting central nervous system (CNS) disorders. Its saturated pyrrolo[3,4-c]pyrrole core offers conformational stability, making it suitable for structure-activity relationship (SAR) studies. The compound's synthetic accessibility and functional group compatibility further contribute to its utility in drug discovery and organic synthesis.
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole structure
1314976-06-1 structure
Product name:3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
CAS No:1314976-06-1
MF:C8H16N2
MW:140.226041793823
CID:5099306

3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[3,4-c]pyrrole, octahydro-3a,6a-dimethyl-
    • 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
    • Inchi: 1S/C8H16N2/c1-7-3-9-5-8(7,2)6-10-4-7/h9-10H,3-6H2,1-2H3
    • InChI Key: KZZHIRBBWAIOBR-UHFFFAOYSA-N
    • SMILES: N1CC2(C)CNCC2(C)C1

3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-1G
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
1g
¥ 4,521.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-250MG
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
250MG
¥ 1,808.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-1g
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
1g
¥4521.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-5g
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
5g
¥13563.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-100.0mg
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
100.0mg
¥1134.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-5.0g
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
5.0g
¥13563.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-100MG
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
100MG
¥ 1,135.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-5G
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
5g
¥ 13,563.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-100mg
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
100mg
¥1134.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1169-250mg
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
1314976-06-1 95%
250mg
¥1808.0 2024-04-25

3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole Related Literature

Additional information on 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole

Recent Advances in the Study of 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole (CAS: 1314976-06-1)

The compound 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole (CAS: 1314976-06-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused pyrrolo-pyrrole ring system, has been explored for its role in modulating various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Recent studies have highlighted its versatility as a pharmacophore, making it a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthesis and optimization of 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole derivatives for their affinity towards serotonin receptors. The researchers employed a combination of computational modeling and high-throughput screening to identify key structural modifications that enhance binding specificity. The results demonstrated that substitutions at the nitrogen atoms of the pyrrolo-pyrrole core significantly influence receptor selectivity, paving the way for the development of novel therapeutics for neurological disorders.

In parallel, a separate research team focused on the compound's potential as an inhibitor of phosphodiesterase enzymes (PDEs), which are critical regulators of cyclic nucleotide signaling. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole derivatives exhibit nanomolar inhibitory activity against PDE4, a target implicated in inflammatory diseases. The study also provided insights into the compound's pharmacokinetic properties, suggesting favorable oral bioavailability and metabolic stability.

Another notable advancement involves the application of this scaffold in the design of allosteric modulators for G protein-coupled receptors (GPCRs). A 2024 preprint on ChemRxiv detailed the use of cryo-EM and X-ray crystallography to elucidate the binding mode of 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole derivatives at the extracellular domain of metabotropic glutamate receptors. This structural data has opened new avenues for the rational design of subtype-selective modulators with reduced off-target effects.

Despite these promising developments, challenges remain in optimizing the therapeutic index of 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-based compounds. Recent toxicology studies have identified potential hepatotoxicity associated with certain derivatives, underscoring the need for further structure-activity relationship (SAR) analyses. Collaborative efforts between academia and industry are currently underway to address these limitations and advance the clinical translation of this scaffold.

In conclusion, 3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole (CAS: 1314976-06-1) represents a versatile and pharmacologically relevant scaffold with applications spanning neuroscience, inflammation, and beyond. Ongoing research continues to refine its molecular properties and expand its therapeutic potential, positioning it as a key player in next-generation drug discovery.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1314976-06-1)3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
A1050523
Purity:99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g
Price ($):227.0/378.0/567.0/1700.0